1-{5-[(3,4,5-trimethoxybenzyl)amino]-2,3-dihydro-1H-indol-1-yl}ethanone
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Overview
Description
1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound featuring a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines .
Scientific Research Applications
1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known tubulin inhibitors like colchicine and combretastatin .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Combretastatin: Another potent tubulin inhibitor with significant anti-cancer properties.
Uniqueness
1-(5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its specific structural features, which allow for selective binding to the colchicine binding site on tubulin. This specificity can result in fewer side effects and improved efficacy compared to other tubulin inhibitors .
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[5-[(3,4,5-trimethoxyphenyl)methylamino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4/c1-13(23)22-8-7-15-11-16(5-6-17(15)22)21-12-14-9-18(24-2)20(26-4)19(10-14)25-3/h5-6,9-11,21H,7-8,12H2,1-4H3 |
InChI Key |
KEHYVVREADETEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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